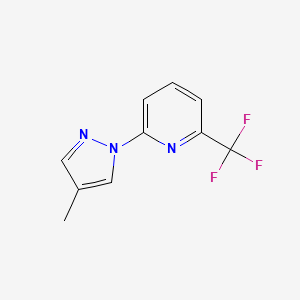

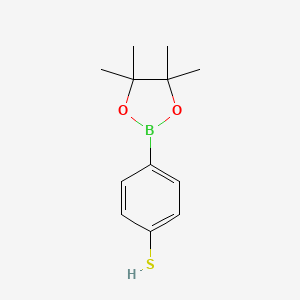

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol is a useful research compound. Its molecular formula is C12H17BO2S and its molecular weight is 236.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

- Synthesis and Characterization : This compound and its derivatives are primarily used in the synthesis of boric acid ester intermediates, involving benzene rings. These compounds are obtained through substitution reactions and confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures are further validated and analyzed using Density Functional Theory (DFT) and X-ray diffraction (Huang et al., 2021).

- Crystal Structure and Vibrational Properties : The compound is also involved in the synthesis of structures like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile. These structures undergo crystallographic and conformational analyses, with their vibrational properties studied through spectroscopic methods and DFT calculations (Wu et al., 2021).

Chemical Synthesis and Catalysis

- Pd-catalyzed Borylation : The compound is utilized in the palladium-catalyzed borylation of arylbromides. This method is particularly effective for borylation of arylbromides with sulfonyl groups, using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).

Material Science and Organic Electronics

- Small-Molecule Hole Transporting Materials : In the field of organic electronics, particularly in solar cells, derivatives of this compound have been synthesized for use as efficient hole transporting materials. These materials show better thermal stability and good hole extraction ability, contributing to the performance stability of perovskite solar cells (Liu et al., 2016).

Biomedical Research

- Prochelator Design for Oxidative Stress : In the biomedical field, derivatives of this compound have been used to design prochelators like BSIH, which target iron sequestration in cells under oxidative stress. Modified versions of this compound have shown improved hydrolytic stability and increased efficiency in releasing chelators (Wang & Franz, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mode of Action

Based on its structural similarity to other boronic acid derivatives, it’s likely that it interacts with its targets through the boron atom, which can form stable covalent bonds with various biological targets .

Biochemical Pathways

Boronic acid derivatives are often used in the synthesis of bioactive compounds, suggesting that they may interact with a wide range of biochemical pathways .

Pharmacokinetics

Like other boronic acid derivatives, it is likely to be well-absorbed and distributed throughout the body due to its small size and lipophilic nature .

Result of Action

Given its use in organic synthesis, it’s likely that it can significantly alter the structure and function of target molecules .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals. For instance, the reactivity of boronic acids is known to be highly dependent on pH .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)9-5-7-10(16)8-6-9/h5-8,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGLRPJSYBTXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)

![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)

![Ethyl 3-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxylate](/img/structure/B2745441.png)

![N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2745442.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide](/img/structure/B2745445.png)